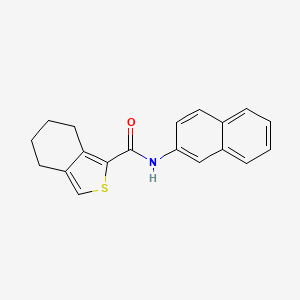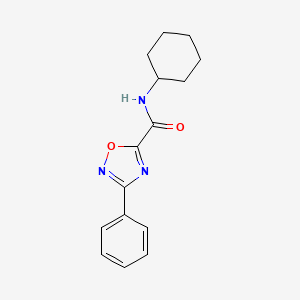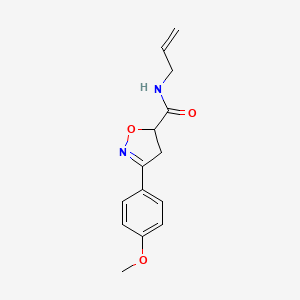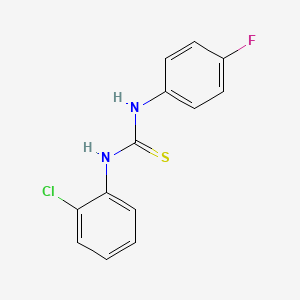
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" involves various chemical reactions, including the stirring of specific precursor compounds in dry conditions, followed by recrystallization. These methods aim to yield the desired compound with high purity and specific molecular configurations. For example, Sharma et al. (2018) detailed the synthesis process involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry dichloromethane, highlighting the importance of controlled conditions for successful synthesis (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds like "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" reveals their crystalline structure, bond lengths, angles, and intermolecular interactions. The structure is determined using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. Gowda et al. (2007) discuss the conformation of the N—H bond in structures related to our compound of interest, highlighting the significance of molecular geometry in determining the compound's properties and reactivity (Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" and its derivatives can be complex, involving multiple steps and conditions. These reactions often aim to modify the molecular structure to achieve desired properties or functionalities. The study by Chikaoka et al. (2003) on the oxidative radical cyclization of related compounds underscores the versatility and reactivity of these molecules under specific conditions, leading to the formation of novel structures with potential applications (Chikaoka et al., 2003).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding how "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" behaves under different conditions. These properties are influenced by the molecular structure and determine the compound's suitability for various applications. Analysis of these properties requires precise measurement and interpretation of data, often using spectroscopic and thermodynamic methods.
Chemical Properties Analysis
The chemical properties of "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" include reactivity with other chemicals, stability under different conditions, and the potential for undergoing various chemical reactions. Understanding these properties is essential for predicting how the compound will behave in synthetic processes or when exposed to different environments. Studies like those by Nikonov et al. (2016) on the silylation of related compounds provide insight into the reactivity and potential chemical transformations of these molecules (Nikonov et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" have been synthesized and analyzed for their structural properties. For example, the synthesis and structure elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug candidate, demonstrated the potential of such compounds in drug development. The study detailed the crystallization, molecular docking analysis, and the interaction with the VEGFr receptor, highlighting the compound's anticancer activity (Sharma et al., 2018).
Antioxidant Properties
Research on 2,6-dimethoxyphenol, a compound with structural elements similar to those of interest, explored its enzymatic modification to produce dimers with higher antioxidant capacity. This study highlights the potential of such compounds in developing antioxidants through enzymatic processes (Adelakun et al., 2012).
Heterocyclic Chemistry
Investigations into the silylation of N-(2-hydroxyphenyl)acetamide have led to the creation of novel heterocycles, indicating the utility of these compounds in developing new materials with potential applications in various industries, including pharmaceuticals and electronics (Lazareva et al., 2017).
Potential Pesticide Applications
The characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction suggests potential applications in pesticide development. These compounds were explored for their use as potential pesticides, emphasizing the importance of structural analysis in identifying effective agricultural chemicals (Olszewska et al., 2011).
Chemoselective Acetylation
Research into the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the relevance of these compounds in synthesizing bioactive molecules. This study not only demonstrated a novel synthetic route but also highlighted the potential of using immobilized enzymes in organic synthesis (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)18-17(19)11-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSBQBOSJOGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)


![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)